

applications of ethyl red in food chemistry analysis

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Compound of Interest

Compound Name: Ethyl red

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Ethyl Red: Applications in Food Chemistry Analysis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl red is a versatile pH indicator that undergoes a distinct color change from red in acidic conditions to yellow in basic conditions, typically within a pH range of 4.5 to 6.5. This property makes it a valuable tool in various food chemistry analyses, from determining the acidity of food products to indicating spoilage. This document provides detailed application notes and protocols for the use of **ethyl red** in food chemistry, aimed at professionals in research, quality control, and product development.

Physicochemical Properties of Ethyl Red

To effectively utilize **ethyl red** in food analysis, it is essential to understand its fundamental properties.

Property	Value	Reference
Chemical Name	4-(Diethylamino)azobenzene-2'-carboxylic acid	
CAS Number	76058-33-8	
Molecular Formula	C ₁₇ H ₁₉ N ₃ O ₂	
Molecular Weight	297.36 g/mol	
Appearance	Dark red to maroon powder	
Melting Point	133 - 137 °C	
pH Transition Range	4.5 - 6.5	
Color Change	Red (acidic) to Yellow (basic)	

Applications in Food Chemistry Analysis

Determination of Titratable Acidity

Titrateable acidity is a crucial quality parameter for many food products, including fruit juices, wine, and dairy products. It provides a measure of the total acid concentration, which influences flavor, stability, and microbial growth. While phenolphthalein is commonly used, **ethyl red** can be a suitable alternative, particularly for titrations where a lower pH endpoint is desired.

Protocol: Determination of Titratable Acidity in Fruit Juice using **Ethyl Red**

This protocol is adapted from standard methods for determining titratable acidity.

Materials:

- **Ethyl red** indicator solution (0.1% in ethanol)
- 0.1 M Sodium Hydroxide (NaOH) solution, standardized
- Burette, 50 mL

- Beaker, 250 mL
- Volumetric flask, 100 mL
- Pipette, 10 mL
- Magnetic stirrer and stir bar
- pH meter (for validation)
- Distilled water

Procedure:

- **Sample Preparation:** Pipette 10 mL of the fruit juice sample into a 100 mL volumetric flask. Dilute to the mark with distilled water and mix thoroughly.
- **Titration Setup:** Transfer 25 mL of the diluted juice sample into a 250 mL beaker. Add 3-5 drops of **ethyl red** indicator solution. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
- **Titration:** Fill the burette with the standardized 0.1 M NaOH solution. Record the initial burette reading. Titrate the sample with the NaOH solution while continuously stirring.
- **Endpoint Determination:** Continue the titration until the color of the solution changes from red to a distinct yellow and persists for at least 30 seconds. This indicates the endpoint of the titration.
- **Record Volume:** Record the final burette reading. The volume of NaOH used is the difference between the final and initial readings.
- **Calculation:** Calculate the titratable acidity as the predominant acid in the fruit juice (e.g., citric acid for citrus fruits). The formula is as follows:

$$\text{Titratable Acidity (g/100mL)} = (V \times M \times F \times 100) / S$$

Where:

- V = Volume of NaOH used (mL)
- M = Molarity of NaOH solution (mol/L)
- F = Equivalent weight of the predominant acid (e.g., 0.064 for citric acid)
- S = Volume of the sample used (mL)

Expected Results:

The volume of NaOH required for titration will vary depending on the acidity of the fruit juice. The distinct red-to-yellow color change at the endpoint allows for reproducible results.

Workflow for Titratable Acidity Determination.

Monitoring Food Spoilage

Food spoilage by microorganisms often leads to changes in pH due to the production of acidic or basic metabolites. For instance, the breakdown of proteins in fish and meat produces volatile bases like ammonia, leading to an increase in pH. **Ethyl red** can be incorporated into intelligent packaging materials to provide a visual indication of such spoilage.

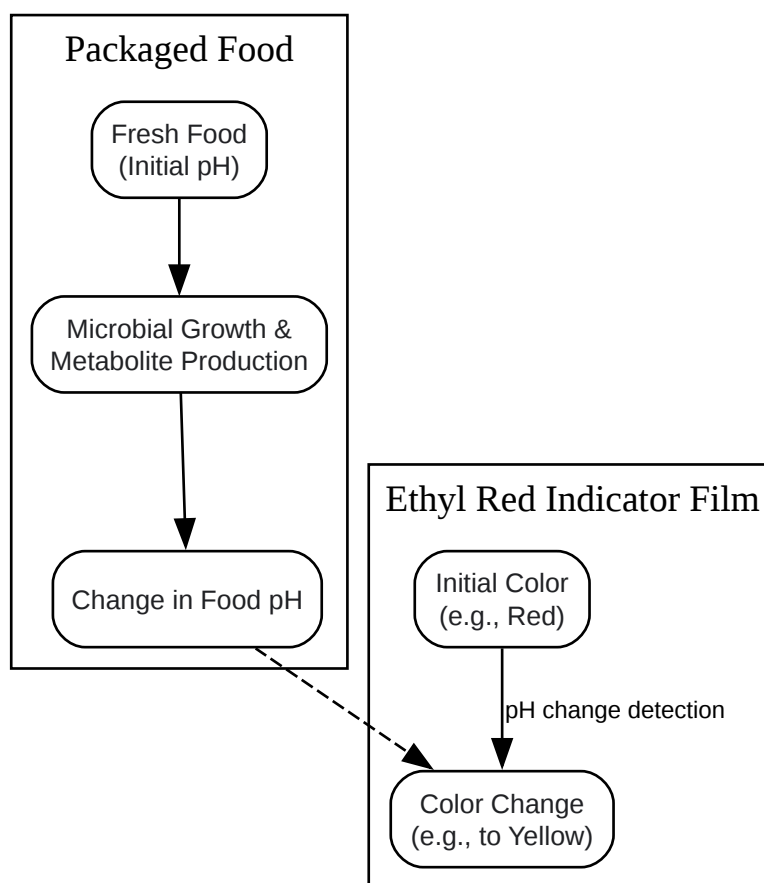
Application Note: **Ethyl Red**-Based pH-Sensitive Films for Spoilage Detection

The development of pH-sensitive films for intelligent food packaging is a growing area of research. While many studies focus on natural indicators like anthocyanins, synthetic indicators like **ethyl red** offer high stability and distinct color changes. An **ethyl red**-based indicator film would change color from yellow (in a fresh, slightly acidic environment) to red as the pH decreases due to microbial production of acids, or from red to yellow if the spoilage process generates basic compounds.

Conceptual Protocol for Fabricating **Ethyl Red**-Based Indicator Films:

- **Polymer Matrix Preparation:** A biopolymer solution (e.g., chitosan, starch, or polyvinyl alcohol) is prepared by dissolving the polymer in an appropriate solvent.
- **Indicator Incorporation:** **Ethyl red** is dissolved in a suitable solvent and then incorporated into the polymer matrix. The mixture is homogenized to ensure even distribution.

- **Film Casting:** The polymer-indicator solution is cast onto a flat surface and dried to form a thin film.
- **Application:** The film can be integrated into food packaging. A color change in the film would signal a change in the pH of the food's microenvironment, indicating potential spoilage.



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Mechanism of Spoilage Detection using **Ethyl Red**.

Potential Application in TVB-N and VFA Determination

Total Volatile Basic Nitrogen (TVB-N) and Volatile Fatty Acids (VFAs) are important indicators of spoilage in seafood and fermentation quality, respectively. Standard methods for their determination often involve a distillation step followed by titration. The endpoint of these titrations is typically in the acidic to neutral pH range.

Theoretical Applicability:

- TVB-N: The distillate containing volatile bases is titrated with a standard acid. The endpoint pH is generally in the acidic range. **Ethyl red**, with its transition range of 4.5-6.5, could potentially be used to detect this endpoint.
- VFAs: The distillate containing volatile fatty acids is titrated with a standard base. The endpoint will be in the slightly basic range due to the formation of the conjugate base of the weak acid. Therefore, **ethyl red** would likely not be a suitable indicator for VFA titration, as its color change would occur before the equivalence point. Indicators with a higher pH transition range, such as phenolphthalein, are more appropriate.

Data Summary for Indicator Selection:

Analysis	Titrant	Expected Endpoint pH	Suitable Indicator(s)	Ethyl Red Suitability
Titrateable Acidity	Standard Base (e.g., NaOH)	~pH 7.0 - 8.5	Phenolphthalein, Ethyl Red (for lower pH endpoints)	Potentially Suitable
TVB-N	Standard Acid (e.g., H ₂ SO ₄)	~pH 4.5 - 5.5	Methyl Red, Bromocresol Green	Potentially Suitable
VFA	Standard Base (e.g., NaOH)	> pH 7.0	Phenolphthalein	Not Suitable

Stability and Interferences

The stability of **ethyl red** in the food matrix and potential interferences are critical considerations for accurate analysis.

- Stability: Synthetic dyes like **ethyl red** generally exhibit good stability towards light and temperature compared to natural colorants. However, their stability can be affected by the specific food matrix, including the presence of oxidizing or reducing agents.
- Interferences: The inherent color of the food sample can interfere with the visual detection of the endpoint. For highly colored foods, it may be necessary to decolorize the sample before

titration or to use a potentiometric method (pH meter) to determine the endpoint. Other components in the food matrix, such as proteins and fats, can also interact with the indicator and affect its performance.

Conclusion

Ethyl red is a valuable pH indicator for various applications in food chemistry analysis. Its distinct color change in the acidic to neutral pH range makes it particularly suitable for determining titratable acidity and potentially for monitoring food spoilage through intelligent packaging. While its direct application in standard TVB-N and VFA titration methods requires further validation, its properties warrant consideration in the development of new and rapid analytical methods for food quality and safety assessment. Researchers and professionals should consider the specific food matrix and potential interferences when employing **ethyl red** to ensure accurate and reliable results.

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